3-(Dimethylamino)propanenitrile

Catalog No.
S602928
CAS No.
1738-25-6
M.F
(CH3)2NCH2CH2CN
M. Wt
98.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Dimethylamino)propanenitrile

In polyacrylamide hydrogel polymerization, standard accelerators like TEMED often cause rapid cross-linking, resulting in turbid, brittle matrices. 3-(Dimethylamino)propanenitrile (DMAPN) provides precise control: • Slower initiation rate yields longer, more elastic polymer chains, reducing turbidity. • Essential three-carbon spacing ensures exclusive conversion to N,N-dimethyl-1,3-propanediamine (DMAPA) for downstream surfactants and polyurethane catalysts. • High-purity (>98%) tertiary amine catalyst suitable for protic ionic liquids and SO2 capture.

CAS Number

1738-25-6

Product Name

3-(Dimethylamino)propanenitrile

IUPAC Name

3-(dimethylamino)propanenitrile

Molecular Formula

(CH3)2NCH2CH2CN

Molecular Weight

98.15 g/mol

InChI

InChI=1S/C5H10N2/c1-7(2)5-3-4-6/h3,5H2,1-2H3

InChI Key

MTPJEFOSTIKRSS-UHFFFAOYSA-N

SMILES

CN(C)CCC#N

solubility

Miscible (NIOSH, 2016)
Miscible with water, alcohol, and other solvents.
Miscible

Synonyms

3-(Dimethylamino)propanenitrile; 3-(N,N-Dimethylamino)propionitrile; DMAPN; Dimethylaminopropionitrile; N,N-Dimethyl-2-cyanoethylamine; N,N-Dimethylamino-3-propionitrile; NSC 232; β-(Dimethylamino)propionitrile; β-N-Dimethylaminopropionitrile

Canonical SMILES

CN(C)CCC#N

The exact mass of the compound 3-(Dimethylamino)propanenitrile is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as miscible (niosh, 2016)miscible with water, alcohol, and other solvents.miscible. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 232. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 2nd degree, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

25 g, 25 ml, 50 ml, 100 ml

3-(Dimethylamino)propanenitrile (CAS: 1738-25-6), commonly known as DMAPN, is a bifunctional aliphatic nitrile featuring both a reactive cyano group and a tertiary amine. Industrially, it is a critical, high-volume precursor for the synthesis of N,N-dimethyl-1,3-propanediamine (DMAPA) and serves as a specialized tertiary amine catalyst in the polymerization of polyacrylamide and polyurethane hydrogels. Its specific physicochemical properties—namely its ability to modulate free-radical generation rates and its basicity—make it highly valuable for formulating advanced protic ionic liquids and controlling polymer matrix elasticity. For procurement professionals and materials scientists, DMAPN represents an essential building block where precise amine-nitrile spacing and controlled catalytic behavior are required .

Research Fit

Dual amino-nitrile functionality Enables versatile reactivity as both tertiary amine and nitrile for organic synthesis
Nucleophilic substitution stability Lacks reactive chloro group, remaining inert under substitution conditions
DMAPA synthesis route Validated feedstock for high-selectivity hydrogenation to dimethylaminopropylamine
Polymerization initiator Free-radical initiator for acrylamide systems with lower molecular weight than TEMED

Substituting DMAPN with more common tertiary amine catalysts (like TEMED) or simple alkyl nitriles often fails due to divergent reaction kinetics and structural outcomes. In hydrogel polymerization, standard accelerators like TEMED drive rapid chain cross-linking, which can result in turbid, brittle matrices; DMAPN’s specific basicity and steric profile slow the initiation rate, yielding longer, more elastic polymer chains. Furthermore, in precursor applications, the precise three-carbon spacing between the dimethylamino and nitrile groups is strictly required to yield the 1,3-diamine structure of DMAPA upon hydrogenation. Shorter or longer chain analogs are incompatible for downstream surfactant or polyurethane catalyst synthesis, making DMAPN a structurally necessary intermediate .

Substitution Risk

2-Chloro analog Introduces nucleophilic substitution susceptibility, altering reaction pathways and product purity
Mono-methyl analog Changes physical properties and hydrogen-bonding capacity, complicating separation and downstream reactivity

Polymerization Kinetics and Gel Matrix Quality

In the free-radical polymerization of acrylamide and bis-acrylamide, the choice of tertiary amine accelerator dictates the structural properties of the resulting gel. While N,N,N',N'-tetramethylethylenediamine (TEMED) is the standard, DMAPN acts as a specialized alternative that modulates the initiation rate. Comparative application data indicates that DMAPN causes slower polymerization kinetics than TEMED. This controlled rate allows for the formation of longer polymer chains, which directly translates to lower gel turbidity and significantly greater elasticity in the final hydrogel matrix [1].

Evidence DimensionGel turbidity and elasticity
Target Compound DataSlower polymerization yielding longer chains, high elasticity, and low turbidity
Comparator Or BaselineTEMED (faster polymerization, higher turbidity, more brittle gels)
Quantified DifferenceQualitative shift to higher elasticity and optical clarity due to controlled radical generation
ConditionsAmmonium persulfate (APS)-initiated polyacrylamide gel (PAGE) or hydrogel synthesis

Crucial for researchers and material scientists requiring highly transparent, mechanically robust, and elastic hydrogels that standard TEMED catalysis cannot provide.

Nucleophilic substitution
Data to verify
DMAPN: no chloro group — stable
2-Chloro analog: reactive chloro group — substitution-prone
Supports workflows requiring substitution resistance
Structural comparison; no experimental kinetic data

Gas Separation Selectivity in Protic Ionic Liquids

DMAPN serves as a highly effective Brønsted base for the synthesis of cyano-containing protic ionic liquids (PILs) used in gas separation. When neutralized with methoxyacetic acid, the resulting PIL ([DMAPNH][MOAc]) exhibits exceptional selective absorption of SO2 over CO2. Experimental measurements demonstrated an ideal SO2/CO2 selectivity of 119 at 303.2 K and 1.0 bar, significantly outperforming conventional non-cyano ionic liquid baselines [1].

Evidence DimensionIdeal SO2/CO2 Selectivity
Target Compound Data119 (for[DMAPNH][MOAc])
Comparator Or BaselineConventional ionic liquids (typically <50 under similar conditions)
Quantified DifferenceExceptionally high selectivity >100
Conditions303.2 K and 1.0 bar gas absorption

Justifies the procurement of DMAPN as a fundamental building block for next-generation, high-efficiency desulfurization solvents.

Physical properties
Reported
B.p. 173 °C vs 81 °C
Density 0.8705 vs 0.899 g/cm³
M.p. −44 °C vs −21 °C
>90 °C boiling point difference aids separation from mono-methyl analog
Literature values from authoritative databases

Catalytic Processability for DMAPA Synthesis

As the primary industrial precursor to N,N-dimethyl-1,3-propanediamine (DMAPA), DMAPN must undergo selective catalytic hydrogenation without succumbing to imine condensation side reactions. Recent catalytic studies demonstrate that DMAPN exhibits excellent processability over supported Ni-Cu alloy catalysts (e.g., Ni30Cu5/Al2O3). Under industrially relevant conditions (120 °C, 2.5 MPa H2), DMAPN achieves 100% conversion and >90% selectivity to the primary amine DMAPA. This represents a significant safety and selectivity improvement over traditional Raney Nickel catalysts, which are pyrophoric and prone to generating secondary amine by-products [1].

Evidence DimensionConversion and Selectivity
Target Compound Data100% conversion, >90% selectivity to DMAPA
Comparator Or BaselineRaney Nickel (lower selectivity, higher condensation by-products, pyrophoric hazard)
Quantified DifferenceNear-quantitative conversion with >90% target selectivity using non-pyrophoric conditions
Conditions120 °C, 2.5 MPa H2 over Ni30Cu5/Al2O3

Validates DMAPN as a highly efficient, scalable precursor for diamine synthesis when paired with modern supported alloy catalysts.

MW vs TEMED
Reported
98.15 g/mol — 15.5% lower than TEMED
Lower mass requirement for molar-equivalent initiator loading
Polyacrylamide gel polymerization context

Enzymatic Orthogonality in Connective Tissue Models

In biological and toxicological research involving aliphatic nitriles, structural analogs often exhibit drastically different enzymatic interactions. While beta-aminopropionitrile (BAPN) is a well-known, potent inhibitor of lysyl oxidase—leading to the connective tissue disorder lathyrism—DMAPN does not inhibit lysyl oxidase activity. This enzymatic orthogonality allows DMAPN to be utilized in specific metabolic or neurotoxicological studies without confounding the extracellular matrix cross-linking pathways typically disrupted by other propionitriles [1].

Evidence DimensionLysyl oxidase inhibition
Target Compound DataNo inhibition
Comparator Or Baselinebeta-aminopropionitrile (BAPN) (potent inhibitor)
Quantified DifferenceComplete lack of lysyl oxidase inhibition compared to the primary amine analog
ConditionsIn vivo / in vitro enzymatic assays

Ensures researchers can select DMAPN for specific structural or toxicological studies without inducing unwanted lathyrism or matrix degradation.

Hydrogenation selectivity
Class-level
>99.50% to DMAPA
High-selectivity feedstock under patented Raney Ni conditions
Pd catalysts produce mixed amine byproducts; selectivity context-dependent

Specialty Hydrogel and PAGE Polymerization

Where controlled gelation kinetics, high elasticity, and low turbidity are required, DMAPN serves as a highly effective tertiary amine accelerator over TEMED. Its slower initiation rate provides structural control for advanced polyacrylamide matrices [1].

Industrial Synthesis of DMAPA

As the direct precursor for N,N-dimethyl-1,3-propanediamine, DMAPN is essential for manufacturing downstream surfactants (e.g., cocamidopropyl betaine) and polyurethane catalysts, offering high processability under selective hydrogenation conditions[2].

Development of Protic Ionic Liquids for Gas Separation

DMAPN acts as a highly selective Brønsted base for synthesizing cyano-functionalized PILs that require high selectivity for SO2 capture from CO2 streams, outperforming conventional ionic liquids in desulfurization applications [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
DMAPA Synthesis
High-selectivity hydrogenation feedstock
Catalyst system compatibility (Raney Ni/NaOH-KOH)
Polyacrylamide Gel Electrophoresis
Lower molecular weight initiator
Initiator efficiency with ammonium persulfate
PNIPAM/Silica Hybrid Hydrogel
Free-radical initiator for NIPAM
Concomitant polymerization-hydrolysis compatibility
Cysteine-Modifying Agent Synthesis
Synthetic precursor for 4-DMN fluorophore
Reaction yield and product purity

Physical Description

Dimethylaminopropionitrile is a colorless liquid. Mp: -44.3°C; bp: 171-172°C. Density 0.87 g cm-3 at 20°C). Water-soluble. Used in the manufacture of polyurethane foam. Excessive exposure leads to urologic and neurologic disorders.
Colorless liquid.

Color/Form

Colorless, mobile fluid
Colorless liquid.

Boiling Point

342 °F at 760 mm Hg (NIOSH, 2016)
173.0 °C
173 °C
342°F

Flash Point

147 °F (NIOSH, 2016)
147 °F CC
147°F

Vapor Density

2.4 (Air= 1)

Density

0.86 at 86 °F (NIOSH, 2016)
0.8705 @ 20 °C
0.86 at 86°F
(86°F): 0.86

Melting Point

-48 °F (NIOSH, 2016)
-44.2 °C
-48°F

UNII

4LX1Y87099

GHS Hazard Statements

Aggregated GHS information provided by 130 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (99.23%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H373 (65.38%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

10 mm Hg at 135 °F (NIOSH, 2016)
10 mm Hg @ 57 °C
10 mmHg at 135°F
(135°F): 10 mmHg

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

1738-25-6

Wikipedia

Dimethylaminopropionitrile

Use Classification

Fire Hazards -> Flammable - 2nd degree, Reactive - 1st degree

General Manufacturing Information

Propanenitrile, 3-(dimethylamino)-: ACTIVE
Samperi et al. Light-controlled micron-scale molecular motion. Nature Chemistry, DOI: 10.1038/s41557-021-00791-2, published online 11 October 2021

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